(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Beschreibung
The compound "(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one" (hereafter referred to as Compound X) is a structurally complex thiazolidinone derivative. Its core consists of a 1,3-thiazolidin-4-one scaffold with three key substituents:
A (5E)-2-fluorophenylmethylidene group at position 5, contributing aromatic and electron-withdrawing properties.
This structure aligns with pharmacophores observed in kinase inhibitors, histone deacetylase (HDAC) modulators, and antimicrobial agents . For instance, the 4-methylpiperazine substituent is a common feature in kinase-targeting drugs, while the thiazolidinone core is prevalent in compounds with anti-inflammatory and anticancer activities .
Eigenschaften
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPIVDOHTASWAB-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Structural Characteristics
The structural formula of the compound is pivotal in determining its biological activity. The thiazolidin-4-one core is known for its ability to undergo modifications that enhance its pharmacological properties. The presence of a fluorophenyl group and a methylpiperazine substituent are particularly noteworthy as they may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that thiazolidin-4-one derivatives can act as inhibitors of tumor growth by modulating key signaling pathways involved in cancer progression .
Antimicrobial Properties
Thiazolidin-4-one compounds have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis and function. In studies, derivatives have shown effective inhibition rates against pathogens like Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% .
Antidiabetic Effects
Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties, primarily through their action as PPARγ agonists. These compounds improve insulin sensitivity and glucose metabolism, making them potential candidates for diabetes treatment . The specific compound may exhibit similar effects due to its structural features.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and bacterial survival.
- Receptor Interaction : Its affinity for PPARγ suggests a role in metabolic regulation.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1: Anticancer Activity | Significant inhibition of cancer cell proliferation in vitro | Potential development of new anticancer therapies |
| Study 2: Antimicrobial Efficacy | Effective against multiple bacterial strains with high inhibition rates | Development of new antimicrobial agents |
| Study 3: Antidiabetic Properties | Improvement in insulin sensitivity observed in animal models | Possible therapeutic use in managing diabetes |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 2-fluorophenyl group in Compound X may improve target selectivity compared to non-halogenated analogues (e.g., 9e) due to reduced off-target interactions .
- Compared to 866156-96-9, Compound X’s additional piperazine moiety could enhance water solubility and pharmacokinetic properties .
Computational Similarity and Bioactivity Predictions
Tanimoto Similarity Analysis
Using Morgan fingerprints and Tanimoto coefficients (Tc), Compound X shows moderate similarity to known bioactive thiazolidinones:
Molecular Docking and Affinity Predictions
In silico docking studies (similar to ) suggest:
- Compound X binds to HDAC8 with a predicted ΔG = -9.2 kcal/mol, comparable to SAHA (-9.5 kcal/mol), via interactions with the zinc ion (thioxo group) and hydrophobic pocket (fluorophenyl) .
- For PI3Kγ , Compound X achieves a docking score of -8.7 kcal/mol, outperforming ZINC8763302 (-7.9 kcal/mol) due to better complementarity with the ATP-binding site .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data () places Compound X in a cluster with:
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